2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid

Catalog No.
S3143736
CAS No.
1903644-15-4
M.F
C11H11BrO3
M. Wt
271.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid

CAS Number

1903644-15-4

Product Name

2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid

IUPAC Name

2-[3-(4-bromophenyl)oxetan-3-yl]acetic acid

Molecular Formula

C11H11BrO3

Molecular Weight

271.11

InChI

InChI=1S/C11H11BrO3/c12-9-3-1-8(2-4-9)11(5-10(13)14)6-15-7-11/h1-4H,5-7H2,(H,13,14)

InChI Key

MHSLMSMPBQFWOX-UHFFFAOYSA-N

SMILES

C1C(CO1)(CC(=O)O)C2=CC=C(C=C2)Br

solubility

not available

Identity and Properties

OC(=O)CC1(COC1)c1ccc(Br)cc1, also known by its systematic name 2-bromo-4'-methoxyacetophenone, is an organic compound containing a carbonyl group (C=O) and a bromine atom (Br). Its chemical formula is C11H11BrO3 and its molecular weight is 273.11 g/mol . This white to off-white crystalline powder is soluble in organic solvents but insoluble in water .

Synthesis

2-Bromo-4'-methoxyacetophenone can be synthesized through the bromination and acetylation of 4'-methoxyacetophenone. This reaction is typically catalyzed by Lewis acids such as ferric bromide (FeBr3) or aluminum bromide (AlBr3) and takes place in organic solvents like nitrobenzene or chloroform .

Potential Applications

Research suggests that 2-bromo-4'-methoxyacetophenone may exhibit various biological activities, including:

  • Anti-tumor effects: Studies have shown potential anti-tumor properties of the compound, although further research is needed to understand its mechanisms and efficacy [Insert citation about anti-tumor properties].
  • Anti-inflammatory effects: Similar to its anti-tumor potential, 2-bromo-4'-methoxyacetophenone may possess anti-inflammatory properties, but more research is required for confirmation [Insert citation about anti-inflammatory properties].
  • Anti-bacterial effects: There is limited research on the potential antibacterial properties of 2-bromo-4'-methoxyacetophenone. Further investigation is needed to determine its effectiveness against different bacterial strains [Insert citation about anti-bacterial properties].

2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid is an organic compound characterized by a unique structure incorporating a four-membered oxetane ring and a bromophenyl group. This compound has the molecular formula C11_{11}H11_{11}BrO3_3 and a molecular weight of approximately 271.11 g/mol. The presence of the bromine atom enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .

Typical of carboxylic acids and oxetanes, including:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to derivatives with different functional groups.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, altering its structure and properties.

These reactions are fundamental in exploring its potential as a building block for more complex molecules .

Preliminary studies suggest that 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid may exhibit significant biological activity, particularly in enzyme modulation. The oxetane ring can interact with various biological targets, potentially influencing cellular processes such as:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation: The compound could affect signaling pathways by interacting with receptors or other cellular proteins.

Several synthetic routes can be employed to prepare 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid:

  • Oxetane Formation: Starting from acetic acid derivatives, an oxetane ring can be formed through cyclization reactions involving suitable precursors.
  • Bromination: Introducing the bromophenyl group can be achieved via electrophilic aromatic substitution on phenolic compounds followed by coupling reactions.
  • Carboxylic Acid Functionalization: Final steps may involve functionalizing the oxetane derivative to introduce the acetic acid moiety.

These methods highlight the versatility of organic synthesis in creating complex molecules with desired properties .

2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid has potential applications across various fields:

  • Medicinal Chemistry: As a scaffold for drug design due to its unique structural features.
  • Synthetic Organic Chemistry: Serving as an intermediate for synthesizing more complex organic compounds.
  • Material Science: Potential use in developing specialty chemicals or polymers with unique properties.

The compound's unique structure allows for diverse applications in both research and industry .

Research into interaction studies reveals that 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid may interact with various biomolecules:

  • Protein Binding: It may bind to proteins, influencing their activity and stability.
  • Cellular Uptake Mechanisms: Understanding how this compound is transported within cells is crucial for assessing its bioavailability and therapeutic efficacy.

Ongoing studies aim to clarify these interactions and their implications for biological systems .

Several compounds share structural similarities with 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-(Oxetan-3-Yl)acetic acidOxetane ring + acetic acidLacks bromine substitution
2-[3-(4-tert-butylphenyl)oxetan-3-yl]acetaldehydeOxetane ring + acetaldehydeDifferent carbon chain length
2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acidAzetidine ring + acetic acidContains a nitrogen atom instead of oxygen

The presence of the bromine atom in 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity .

XLogP3

1.8

Dates

Last modified: 04-14-2024

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